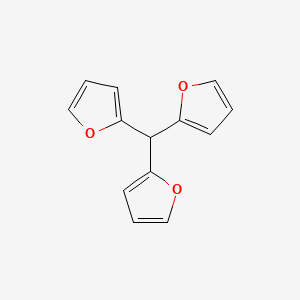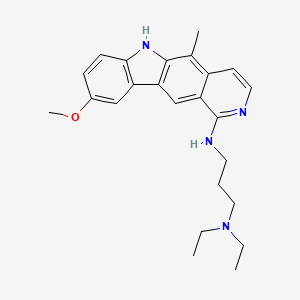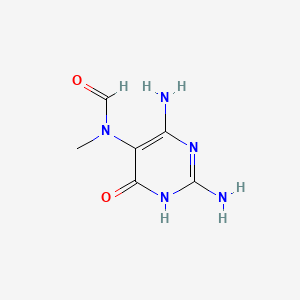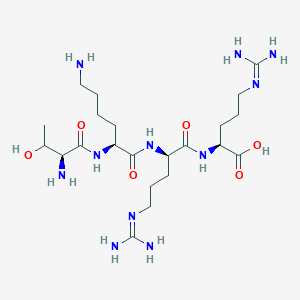
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and features an anhydro bridge, a methyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by selective functionalization and cyclization to form the anhydro bridge. The methylation and phenylation steps are usually carried out using methylating and phenylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the anhydro bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methyl or phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with enzymes and other biomolecules are of interest in biochemical research.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anhydro bridge and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include enzymatic catalysis and signal transduction processes.
相似化合物的比较
Similar Compounds
- 3,4-Anhydro-1,2-dideoxy-5-O-(4-methoxybenzyl)-2-[(2S)-2-methyl-3-butenyl]-D-xylitol
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-D-threo-pentitol
- 1,5-Anhydro-3-O-benzyl-2,4-dideoxy-D-threo-hex-1-enitol
Uniqueness
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol is unique due to its specific combination of an anhydro bridge, a methyl group, and a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other similar compounds.
属性
| 74824-85-4 | |
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
(2S,3R)-3-methoxy-2-(2-phenylethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-13-12-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m0/s1 |
InChI 键 |
BPDIIXIPLRZCFJ-NWDGAFQWSA-N |
手性 SMILES |
CO[C@@H]1CO[C@H]1CCC2=CC=CC=C2 |
规范 SMILES |
COC1COC1CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)



